molecular formula C24H28O3 B7805365 CH 55 CAS No. 95906-67-5

CH 55

Cat. No.: B7805365
CAS No.: 95906-67-5
M. Wt: 364.5 g/mol
InChI Key: FOUVTBKPJRMLPE-FMIVXFBMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH 55 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the propenylbenzoic acid core: This involves the reaction of 3,5-bis(1,1-dimethylethyl)benzaldehyde with malonic acid in the presence of a base to form the corresponding propenylbenzoic acid.

    Coupling reaction: The propenylbenzoic acid is then coupled with 4-bromobenzoic acid using a palladium-catalyzed cross-coupling reaction to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

CH 55 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

CH 55 is unique due to its high affinity for retinoic acid receptor alpha and retinoic acid receptor beta, and its low affinity for cellular retinoic acid binding protein. Similar compounds include:

    All-trans-retinoic acid: A natural retinoid with high affinity for retinoic acid receptors.

    9-cis-retinoic acid: Another natural retinoid with high affinity for retinoic acid receptors.

    Bexarotene: A synthetic retinoid with high affinity for retinoid X receptors.

This compound stands out due to its potent activity and specificity for retinoic acid receptor alpha and retinoic acid receptor beta, making it a valuable tool in scientific research .

Properties

IUPAC Name

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVTBKPJRMLPE-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95906-67-5, 110368-33-7
Record name 3,5-Di-tert-butylchalcone 4'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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